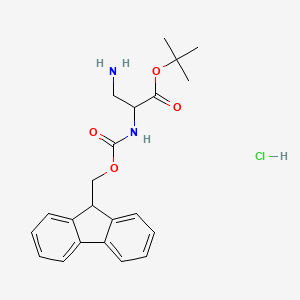
tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride: is a chemical compound with the molecular formula C22H27ClN2O4. It is commonly used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride typically involves the following steps:
Protection of the amino group: The amino group is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Formation of the ester: The protected amino acid is then esterified with tert-butyl alcohol under acidic conditions.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and conditions such as room temperature.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid.
Deprotection: The free amino acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the synthesis of complex organic molecules .
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a precursor in the synthesis of biologically active peptides .
Medicine:
- Investigated for potential therapeutic applications.
- Used in the development of peptide-based drugs .
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides protection during synthesis, while the amino and ester groups allow for further functionalization. The compound interacts with molecular targets through covalent bonding and non-covalent interactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-iodopropanoate
- tert-butyl (2S)-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-hydroxypropanoate
- tert-butyl (2S)-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-6-aminohexanoate hydrochloride
Uniqueness:
- The presence of both the Fmoc and tert-butyl groups provides dual protection, making it highly versatile in peptide synthesis.
- The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
Molekularformel |
C22H27ClN2O4 |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H |
InChI-Schlüssel |
HBBNGRFPZAWXOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
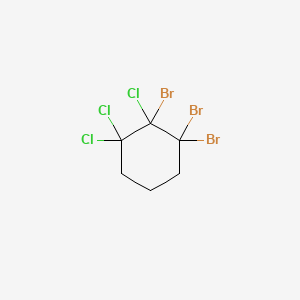
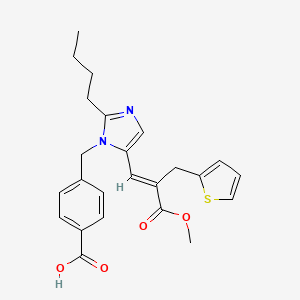
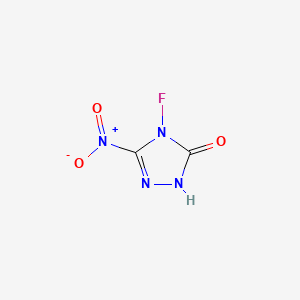

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
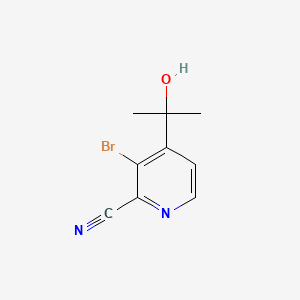
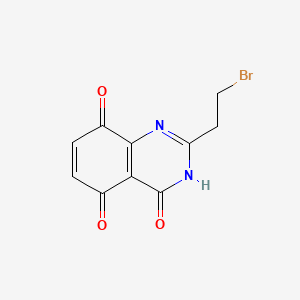

![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)


